molecular formula C14H19NO2 B11874009 (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B11874009
M. Wt: 233.31 g/mol
InChI Key: PIOIMEVPXVHHHF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring attached to a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: The dihydrobenzofuran intermediate is then reacted with a suitable pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-one: A related compound with a ketone group instead of an alcohol.

    2-(2,3-dihydrobenzofuran-5-yl)ethylamine: A simpler analogue with an amine group.

Uniqueness

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a dihydrobenzofuran moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H19NO2/c16-13-4-7-15(10-13)6-3-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2/t13-/m0/s1

InChI Key

PIOIMEVPXVHHHF-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1O)CCC2=CC3=C(C=C2)OCC3

Canonical SMILES

C1CN(CC1O)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.